(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone
CAS No.: 917900-04-0
Cat. No.: VC16911876
Molecular Formula: C17H15BrClNO2
Molecular Weight: 380.7 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 917900-04-0 |
---|---|
Molecular Formula | C17H15BrClNO2 |
Molecular Weight | 380.7 g/mol |
IUPAC Name | (4-bromophenyl)-(4-chloro-3-morpholin-4-ylphenyl)methanone |
Standard InChI | InChI=1S/C17H15BrClNO2/c18-14-4-1-12(2-5-14)17(21)13-3-6-15(19)16(11-13)20-7-9-22-10-8-20/h1-6,11H,7-10H2 |
Standard InChI Key | ZCKOWVPMTLWPEJ-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1C2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Br)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone (CAS: 917900-04-0) has the molecular formula C₁₇H₁₅BrClNO₂ and a molecular weight of 380.7 g/mol . Its IUPAC name, (4-bromophenyl)-(4-chloro-3-morpholin-4-ylphenyl)methanone, reflects the substitution pattern: a bromine atom at the para position of one phenyl ring and a chlorine atom at the para position of the second phenyl ring, which also bears a morpholine group at the meta position (Figure 1).
Table 1: Key Identifiers and Structural Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 917900-04-0 | |
InChIKey | ZCKOWVPMTLWPEJ-UHFFFAOYSA-N | |
SMILES | C1COCCN1C2=C(C=CC(=C2)C(=O)C3=CC=C(C=C3)Br)Cl | |
Molecular Weight | 380.7 g/mol | |
DSSTox Substance ID | DTXSID20732073 |
The morpholine group introduces a heterocyclic amine, enhancing solubility in polar solvents and potentially modulating biological activity .
Comparative Analysis with Related Diarylketones
Structurally analogous compounds, such as (4-bromophenyl)(4-chlorophenyl)methanone (CAS: 27428-57-5), lack the morpholine substituent, resulting in reduced polarity and altered reactivity . For instance, the absence of the morpholine ring in the latter compound decreases its molecular weight to 291.6 g/mol and simplifies its synthetic accessibility .
Physicochemical Properties
Solubility and Stability
While explicit solubility data for (4-bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone remain unreported, the morpholine group likely improves aqueous solubility compared to non-heterocyclic diarylketones. The compound’s stability under ambient conditions is inferred from its storage recommendations in chemical databases, which suggest protection from light and moisture .
Spectroscopic Characteristics
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UV-Vis Absorption: Diarylketones typically exhibit strong absorption in the UV range (250–300 nm) due to π→π* transitions in the aromatic systems.
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NMR Data: The ¹H NMR spectrum is expected to show signals for the morpholine protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
Synthesis and Manufacturing
Reported Synthetic Routes
Although detailed synthetic protocols for this specific compound are scarce, analogous diarylketones are commonly synthesized via Friedel-Crafts acylation or Ullmann-type coupling reactions . A plausible route involves:
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Friedel-Crafts Acylation: Reacting 4-bromobenzoyl chloride with 4-chloro-3-morpholinylaniline in the presence of AlCl₃.
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Purification: Column chromatography or recrystallization from ethanol .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield* |
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Acylation | AlCl₃, Nitrobenzene, Reflux | ~60–70% |
Workup | Aqueous NaHCO₃, Extraction | – |
Purification | Ethanol Recrystallization | – |
*Theoretical yields based on analogous reactions . |
Industrial Scalability
Large-scale production may employ continuous flow reactors to enhance efficiency, though no industrial data are publicly available .
Research Applications
Catalytic Fluorination
Diarylketones, including derivatives of (4-bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone, have been explored as photocatalysts for benzylic C–H fluorination. Under visible light, these compounds abstract hydrogen atoms, enabling radical fluorination with Selectfluor® as the fluorine donor . For example:
This method achieves mono- or difluorination with high selectivity, depending on the catalyst .
Future Directions
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Synthetic Method Development: Optimizing catalysts (e.g., Pd/Ni systems) for greener synthesis.
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Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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Material Science Applications: Exploring use in organic semiconductors due to extended π-conjugation.
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